molecular formula C14H20O3 B8357657 4-Tert-butyl-2,6-dimethylmandelic acid

4-Tert-butyl-2,6-dimethylmandelic acid

Cat. No. B8357657
M. Wt: 236.31 g/mol
InChI Key: MNDHJUSCJNFRLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08664428B2

Procedure details

A mixture of 2.89 g of 4-tert-butyl-2,6-dimethylmandelic acid and 7.75 g of 4-tert-butyl-2,6-dimethylmandelic acid acetate, 4.5 g of 37% strength hydrochloric acid, 1.86 g of red phosphorus and 0.66 g of KI in 30 ml of glacial acetic acid is heated at 100° C. for 16 hours. Excess phosphorus is filtered off with suction and washed three times with in each case 10 ml of glacial acetic acid. The filtrate is substantially concentrated on a rotary evaporator at a bath temperature of 50° C./60 mbar. The resulting residue is diluted with 25 ml of water and, by addition of 10% strength aqueous sodium hydroxide solution, dissolved. This solution is extracted twice with in each case 20 ml of MTBE and then adjusted to pH 1 using 48% strength sulfuric acid. The resulting greasy solid is taken up in methylene chloride. This solution is extracted with 25 ml of water, dried over sodium sulfate and concentrated using a rotary evaporator. This gives 7.66 g of 4-tert-butyl-2,6-dimethylphenylacetic acid in a purity of 99.0 GC area % (yield about 86% of theory).
Quantity
2.89 g
Type
reactant
Reaction Step One
Name
4-tert-butyl-2,6-dimethylmandelic acid acetate
Quantity
7.75 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
red phosphorus
Quantity
1.86 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:15]=[C:14]([CH3:16])[C:8]([CH:9](O)[C:10]([OH:12])=[O:11])=[C:7]([CH3:17])[CH:6]=1)([CH3:4])([CH3:3])[CH3:2].C(O)(=O)C.C(C1C=C(C)C(C(O)C(O)=O)=C(C)C=1)(C)(C)C.Cl>C(O)(=O)C>[C:1]([C:5]1[CH:6]=[C:7]([CH3:17])[C:8]([CH2:9][C:10]([OH:12])=[O:11])=[C:14]([CH3:16])[CH:15]=1)([CH3:4])([CH3:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
2.89 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC(=C(C(C(=O)O)O)C(=C1)C)C
Name
4-tert-butyl-2,6-dimethylmandelic acid acetate
Quantity
7.75 g
Type
reactant
Smiles
C(C)(=O)O.C(C)(C)(C)C1=CC(=C(C(C(=O)O)O)C(=C1)C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
red phosphorus
Quantity
1.86 g
Type
reactant
Smiles
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Excess phosphorus is filtered off with suction
WASH
Type
WASH
Details
washed three times with in each case 10 ml of glacial acetic acid
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is substantially concentrated on a rotary evaporator at a bath temperature of 50° C./60 mbar
ADDITION
Type
ADDITION
Details
The resulting residue is diluted with 25 ml of water and, by addition of 10% strength aqueous sodium hydroxide solution
DISSOLUTION
Type
DISSOLUTION
Details
dissolved
EXTRACTION
Type
EXTRACTION
Details
This solution is extracted twice with in each case 20 ml of MTBE
EXTRACTION
Type
EXTRACTION
Details
This solution is extracted with 25 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
a rotary evaporator

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)C1=CC(=C(C(=C1)C)CC(=O)O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.